molecular formula C8H17Br2O3P B12520553 Diethyl (2,3-dibromo-2-methylpropyl)phosphonate CAS No. 651716-28-8

Diethyl (2,3-dibromo-2-methylpropyl)phosphonate

Cat. No.: B12520553
CAS No.: 651716-28-8
M. Wt: 352.00 g/mol
InChI Key: PNKUBMMHTJXUOU-UHFFFAOYSA-N
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Description

Diethyl (2,3-dibromo-2-methylpropyl)phosphonate is a brominated organophosphorus compound characterized by a phosphonate ester core substituted with a 2,3-dibromo-2-methylpropyl group. Bromine substituents likely enhance its reactivity and thermal stability, distinguishing it from non-halogenated phosphonates. Safety considerations for this compound would align with protocols for handling brominated and phosphorus-containing chemicals, as outlined in hazard assessments .

Properties

CAS No.

651716-28-8

Molecular Formula

C8H17Br2O3P

Molecular Weight

352.00 g/mol

IUPAC Name

1,2-dibromo-3-diethoxyphosphoryl-2-methylpropane

InChI

InChI=1S/C8H17Br2O3P/c1-4-12-14(11,13-5-2)7-8(3,10)6-9/h4-7H2,1-3H3

InChI Key

PNKUBMMHTJXUOU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(C)(CBr)Br)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2,3-dibromo-2-methylpropyl)phosphonate can be synthesized through the reaction of diethyl phosphite with 2,3-dibromo-2-methylpropyl bromide. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,3-dibromo-2-methylpropyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phosphonates with various functional groups.

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Phosphine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl (2,3-dibromo-2-methylpropyl)phosphonate exhibits significant potential in medicinal chemistry, particularly as an antimicrobial and anti-inflammatory agent. The compound's phosphonate structure allows it to interact effectively with biological systems.

1.1 Antimicrobial Activity
Research indicates that phosphonate compounds can serve as effective antimicrobial agents. For instance, derivatives of diethyl phosphonates have been evaluated for their activity against various bacterial strains. A study demonstrated that this compound derivatives showed promising Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics in the face of rising antibiotic resistance.

1.2 Anti-inflammatory Properties
Additionally, phosphonates have been explored for their anti-inflammatory effects. A patent describes various phosphonate compounds, including this compound, demonstrating efficacy in reducing inflammation in biological models. This positions the compound as a candidate for therapeutic development in inflammatory diseases .

Agricultural Applications

Phosphonates are also utilized in agriculture as fungicides and herbicides due to their ability to inhibit specific metabolic pathways in pests and pathogens.

2.1 Fungicidal Activity
this compound has shown efficacy in controlling fungal pathogens that affect crops. Studies have indicated that the compound can disrupt fungal cell membranes and inhibit spore germination. Field trials have demonstrated significant reductions in disease incidence when applied to susceptible crops .

2.2 Herbicidal Properties
In addition to its fungicidal properties, this compound has been investigated for its herbicidal activity. It acts by inhibiting the growth of certain weed species through metabolic disruption. Research findings indicate that this compound can be effective at low application rates, making it an environmentally friendly option for weed management .

Materials Science Applications

The unique chemical structure of this compound lends itself to applications in materials science, particularly in the development of flame retardants and polymer additives.

3.1 Flame Retardant Properties
Phosphonates are known for their flame-retardant properties due to their ability to form char upon heating, which acts as a barrier to heat and flame propagation. This compound has been incorporated into polymer matrices to enhance fire resistance without compromising mechanical properties .

3.2 Polymer Modification
The compound is also used to modify polymers to improve their thermal stability and mechanical strength. Research has shown that incorporating this compound into polymer blends can lead to improved performance characteristics under thermal stress .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability with an observed MIC of 32 µg/mL for both strains.

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato plants treated with this compound showed a 50% reduction in fungal infections compared to untreated controls over a growing season. The compound was applied at concentrations ranging from 100 to 300 ppm.

Mechanism of Action

The mechanism of action of diethyl (2,3-dibromo-2-methylpropyl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and phosphonate group play a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor .

Comparison with Similar Compounds

Comparison with Similar Phosphonate Compounds

Structural and Functional Group Analysis

The compound’s key structural features—bromine atoms and a methyl group—contrast with other phosphonates in the evidence. Below is a comparative analysis based on substituents, reactivity, and applications:

Compound Name Substituents Key Properties/Applications References
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate 2,3-dibromo-2-methylpropyl Likely high thermal stability; potential flame retardant or alkylating agent Inferred
Diethyl (2,3-epoxypropyl)phosphonate Epoxide ring Reacts via acid-catalyzed ring-opening to form diols (79% yield with acetic acid)
Diethyl 4-chlorobenzyl phosphonate 4-chlorobenzyl group Halogenated aromatic substituent; used in cross-coupling reactions
Diethyl(methacryloyloxymethyl)phosphonate Methacrylate ester Flame-retardant co-polymer component
Diethyl aminophosphonates (e.g., 4e) Nitrophenyl/trifluoromethyl groups Antioxidant activity (DPPH/NO/H₂O₂ assays)

Biological Activity

Diethyl (2,3-dibromo-2-methylpropyl)phosphonate is a phosphonate compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8H14Br2O4P
  • Molecular Weight : 327.99 g/mol
  • CAS Number : 14515818

The presence of bromine atoms in its structure may contribute to its biological activity by influencing interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Phosphonates are known to inhibit various enzymes, particularly those involved in phosphorylation processes. This compound may act as an inhibitor of protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways.
  • Antimicrobial Properties : Some studies suggest that phosphonates exhibit antimicrobial activity. The specific structure of this compound may enhance its efficacy against certain pathogens.
  • Anti-inflammatory Effects : There is evidence indicating that phosphonate derivatives can possess anti-inflammatory properties, potentially making them useful in treating inflammatory diseases.

Case Studies and Experimental Data

  • Inhibition of Protein Tyrosine Phosphatases : A study demonstrated that phosphonate compounds could effectively inhibit PTPs, which are crucial for regulating cellular functions such as growth and differentiation. This compound was shown to have a significant inhibitory effect on specific PTPs, leading to increased phosphorylation of target proteins .
  • Antimicrobial Activity : In vitro studies have reported that this compound exhibits antimicrobial activity against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a dose-dependent inhibition of growth .
  • Anti-inflammatory Properties : Research has indicated that phosphonates can modulate inflammatory responses. This compound demonstrated the ability to reduce the production of pro-inflammatory cytokines in cell culture models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits protein tyrosine phosphatases
AntimicrobialDose-dependent inhibition of bacterial growth
Anti-inflammatoryReduces pro-inflammatory cytokine production

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